(Triisopropylsilyl)acetylene: A Technical Guide for Advanced Organic Synthesis
(Triisopropylsilyl)acetylene: A Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Triisopropylsilyl)acetylene (TIPS-acetylene) is a key reagent in modern organic synthesis, prized for its role as a sterically hindered protecting group for terminal alkynes. Its stability and versatility make it an invaluable tool in the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This technical guide provides an in-depth overview of TIPS-acetylene, including its chemical properties, applications, and detailed experimental protocols.
Core Chemical and Physical Properties
(Triisopropylsilyl)acetylene is a colorless liquid at room temperature. Its bulky triisopropylsilyl group confers greater stability compared to less sterically hindered silyl-protected acetylenes, such as trimethylsilyl (B98337) (TMS) acetylene (B1199291).[1] This enhanced stability allows for a broader range of reaction conditions to be employed in multi-step syntheses.[1]
| Property | Value | References |
| CAS Number | 89343-06-6 | [2][3][4] |
| Molecular Formula | C₁₁H₂₂Si | [2][3][4] |
| Molecular Weight | 182.38 g/mol | [2][3][4][5] |
| Density | 0.813 g/mL at 25 °C | [1][2] |
| Boiling Point | 50-52 °C at 0.6 mmHg | [1][2][4] |
| Refractive Index | n20/D 1.4527 | [1][2] |
| Flash Point | 56 °C (133 °F) | [1][4] |
Applications in Organic Synthesis
The primary application of (triisopropylsilyl)acetylene is the protection of the terminal C-H bond of acetylene. This protection is crucial for performing selective reactions on other parts of a molecule without affecting the alkyne functionality.
Key applications include:
-
Cross-Coupling Reactions: TIPS-acetylene is extensively used in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form C(sp)-C(sp²) bonds.[4][6] This reaction is fundamental for the synthesis of conjugated enynes and arylalkynes.[7]
-
Synthesis of Complex Molecules: Its stability makes it ideal for multi-step syntheses of natural products and active pharmaceutical ingredients.[2][6]
-
Materials Science: It serves as a building block for silicon-containing polymers and other advanced materials, contributing to enhanced thermal stability and chemical resistance.[6]
Experimental Protocols
Synthesis of (Triisopropylsilyl)acetylene
A common method for the synthesis of TIPS-acetylene involves the reaction of acetylene with triisopropylchlorosilane under basic conditions.[2]
General Procedure for Silylation of Acetylene:
A stream of dry acetylene gas is passed through a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C to form ethynylmagnesium bromide. To this solution, triisopropylchlorosilane is added dropwise. The reaction mixture is then warmed to room temperature and stirred until the reaction is complete (monitored by TLC or GC). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (triisopropylsilyl)acetylene.
Sonogashira Coupling using (Triisopropylsilyl)acetylene
The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of TIPS-acetylene in this reaction allows for the introduction of a protected ethynyl (B1212043) group, which can be deprotected in a later step.
Detailed Protocol for a Sonogashira Coupling Reaction:
This protocol describes the coupling of an aryl halide with (triisopropylsilyl)acetylene.
Materials:
-
Aryl halide (1.0 equiv)
-
(Triisopropylsilyl)acetylene (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.03 equiv)
-
Diisopropylamine (B44863) (DIPA) (2.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the aryl halide, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the anhydrous solvent, followed by diisopropylamine and (triisopropylsilyl)acetylene via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired TIPS-protected arylalkyne.[8][9]
Caption: Workflow for a typical Sonogashira coupling reaction.
Deprotection of the Triisopropylsilyl (TIPS) Group
The removal of the TIPS protecting group to reveal the terminal alkyne is a critical step in many synthetic routes. This is typically achieved using a fluoride (B91410) source or under acidic conditions.
Protocol for Fluoride-Mediated Deprotection:
Materials:
-
TIPS-protected alkyne (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1-1.5 equiv, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TIPS-protected alkyne in anhydrous THF in a round-bottom flask.
-
To the stirred solution, add the 1 M solution of TBAF in THF dropwise at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the terminal alkyne.[10]
Caption: Deprotection of a TIPS-protected alkyne.
Signaling Pathways and Logical Relationships
While (triisopropylsilyl)acetylene itself is not directly involved in biological signaling pathways, its utility in synthesizing complex molecules is paramount for drug discovery and development. For instance, the Sonogashira coupling is a key step in the synthesis of many biologically active compounds, including enzyme inhibitors and receptor ligands. The logical relationship lies in its role as an essential building block that enables the construction of these complex final products.
Caption: Role of TIPS-acetylene in a drug development workflow.
Conclusion
(Triisopropylsilyl)acetylene is a cornerstone reagent for the synthesis of complex molecules containing alkyne functionalities. Its steric bulk provides enhanced stability, making it a preferred choice for protecting terminal alkynes in multi-step synthetic sequences. The protocols and workflows detailed in this guide highlight its importance in key transformations such as the Sonogashira coupling and subsequent deprotection, underscoring its indispensable role in modern organic chemistry and drug discovery.
References
- 1. (TRIISOPROPYLSILYL)ACETYLENE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. dakenchem.com [dakenchem.com]
- 3. zmsilane.com [zmsilane.com]
- 4. (Triisopropylsilyl)acetylene | 89343-06-6 [chemicalbook.com]
- 5. Synthesis routes of (Triisopropylsilyl)acetylene [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgsyn.org [orgsyn.org]
- 9. chem.spbu.ru [chem.spbu.ru]
- 10. benchchem.com [benchchem.com]
